Structural Uniqueness vs. Closest In-Patent Analogs
In the ICRAC inhibitor patent that encompasses this compound (US20150166505A1), the specific combination of substituents on the pyridine and pyrazole rings directly defines the compound. The closest analogs differ by single chemical modifications. For example, the patent overwhelmingly features 5,6-difluoro-pyridine analogs as key intermediates, whereas CAS 1825376-01-9 carries a 5,6-dichloro substitution [1]. Furthermore, the pyrazole ring in this exact compound is uniquely substituted with a 2-methyl group and a 2-methylphenyl ring, a combination not universally shared even within the same Markush structure. This precise composition is critical for the specific molecular interactions dictating target binding within this chemical series.
| Evidence Dimension | Chemical Structure (Substituent Identity) |
|---|---|
| Target Compound Data | 5,6-dichloro-pyridine-3-carboxamide linked to a 2-methyl-5-(2-methylphenyl)pyrazol-3-yl group |
| Comparator Or Baseline | Majority of exemplified compounds in US20150166505A1 feature 5,6-difluoro or mono-substituted pyridine cores with different pyrazole N-alkyl/aryl patterns (e.g., methyl, difluoro, methoxy analogs). |
| Quantified Difference | Qualitative shift: Cl vs. F at pyridine 5- and 6-positions; 2-methylphenyl vs. phenyl or substituted phenyl on pyrazole. |
| Conditions | N/A (Structural comparison from patent Markush structure and exemplified species list in US20150166505A1). |
Why This Matters
Procurement of the exact isomer with the specified halogen and aryl substitution pattern is non-negotiable for researchers leveraging ICRAC or related pathway SAR, as even a single atom change can abrogate target binding or alter selectivity.
- [1] Nordhoff, S., Voss, F., Ritter, S., Wachten, S., & Welbers, A. (2015). U.S. Patent Application No. US 2015/0166505 A1. Pyridinyl-substituted pyrazolyl carboxamides. Grünenthal GmbH. View Source
